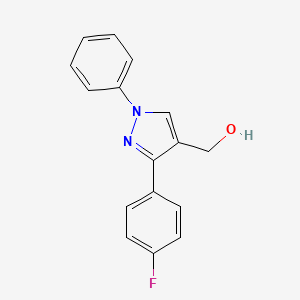

(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2O/c17-14-8-6-12(7-9-14)16-13(11-20)10-19(18-16)15-4-2-1-3-5-15/h1-10,20H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKPDLCPGQCSFBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30386900 | |

| Record name | [3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30386900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36640-54-7, 5917-64-6 | |

| Record name | 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36640-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30386900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol synthesis protocol

An In-depth Technical Guide to the Synthesis of (3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol

Introduction: The Significance of a Privileged Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and approved pharmaceuticals like Celecoxib.[1][2] The target molecule of this guide, this compound, is a functionalized pyrazole derivative of significant interest. Its structure combines the robust pyrazole core with a 4-fluorophenyl group—a common bioisostere for a phenyl group that can enhance metabolic stability and binding affinity—and a versatile hydroxymethyl handle.[3] This methanol functional group allows for further chemical modification, making the compound a valuable building block for creating extensive libraries of potential drug candidates.[4] Consequently, this molecule serves as a key intermediate in the development of novel therapeutic agents, particularly in oncology, neurology, and inflammatory disease research, as well as in the agrochemical sector.[3][5]

This guide provides a comprehensive, field-proven protocol for the synthesis of this compound, designed for researchers and drug development professionals. The narrative emphasizes the causality behind experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemical transformations.

Strategic Overview: A Two-Step Formylation-Reduction Pathway

The most efficient and widely adopted synthetic route to this compound is a two-step sequence. The strategy hinges on the initial construction of a key intermediate, the corresponding pyrazole-4-carbaldehyde, which is then selectively reduced to the target alcohol.

-

Step 1: Vilsmeier-Haack Cyclization-Formylation. The core of the synthesis is the formation of the pyrazole ring and the simultaneous introduction of a formyl (-CHO) group at the 4-position. The Vilsmeier-Haack reaction is the method of choice for this transformation, reacting a hydrazone precursor with an electrophilic iminium salt (the Vilsmeier reagent) generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[6][7][8] This reaction is exceptionally effective for electron-rich heterocyclic systems and provides a direct route to the required aldehyde intermediate.[9][10][11]

-

Step 2: Selective Reduction. The second step involves the reduction of the aldehyde functional group to a primary alcohol. This is a standard and high-yielding transformation. The choice of reducing agent is critical to ensure selectivity and operational safety. Sodium borohydride (NaBH₄) is ideally suited for this purpose due to its mild nature and chemoselectivity for aldehydes and ketones.[5]

This strategic pathway is favored for its efficiency, use of readily available starting materials, and the reliability of the chemical transformations involved.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. ossila.com [ossila.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy (3-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol [smolecule.com]

- 6. chemmethod.com [chemmethod.com]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. ijpcbs.com [ijpcbs.com]

- 9. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

Synthesis and characterization of novel pyrazole derivatives

An In-Depth Technical Guide to the Synthesis and Characterization of Novel Pyrazole Derivatives

Foreword: The Enduring Relevance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in the landscape of medicinal chemistry and materials science.[1][2] First synthesized by Ludwig Knorr in 1883, pyrazole derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, anticancer, antimicrobial, antiviral, and antidiabetic properties.[3][4] This versatility has cemented their role as a cornerstone in drug discovery, with numerous FDA-approved drugs, such as Celecoxib and Rimonabant, featuring this core structure.[5]

This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of methods to provide a deeper understanding of the causality behind experimental choices. We will explore both classical and contemporary synthetic strategies and detail the critical characterization techniques required to deliver a self-validating, robust, and reproducible scientific narrative.

Part 1: Strategic Synthesis of the Pyrazole Core

The construction of the pyrazole ring is a well-established field, yet it continues to evolve with the advent of new catalytic systems and green chemistry principles. The choice of synthetic route is paramount, as it dictates the substitution patterns, potential for regioselectivity issues, and overall efficiency.

The Knorr Pyrazole Synthesis: A Foundational Approach

The Knorr synthesis, a reaction of a 1,3-dicarbonyl compound with a hydrazine, remains one of the most fundamental and widely used methods for preparing pyrazoles.[6][7]

Causality and Mechanistic Insight: The reaction proceeds via an acid-catalyzed condensation. The initial step involves the formation of a hydrazone intermediate at one of the carbonyls. The choice of which carbonyl reacts first can be influenced by steric and electronic factors, which becomes a critical consideration for unsymmetrical dicarbonyls, often leading to a mixture of regioisomers.[8] Following this, an intramolecular cyclization occurs as the second nitrogen attacks the remaining carbonyl, which, after dehydration, yields the stable aromatic pyrazole ring.[7][9] The inherent stability of the aromatic product is a powerful thermodynamic driver for this reaction.[10]

Experimental Protocol: Knorr Synthesis of a Substituted Pyrazole

Objective: To synthesize a 3,5-disubstituted pyrazole via the Knorr condensation.

Materials:

-

1,3-Dicarbonyl Compound (e.g., Acetylacetone): 10 mmol

-

Hydrazine Derivative (e.g., Phenylhydrazine): 10 mmol

-

Solvent (e.g., Ethanol or Glacial Acetic Acid): 25 mL

-

Catalyst (if using a neutral solvent): 2-3 drops of Glacial Acetic Acid[10]

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 1,3-dicarbonyl compound (10 mmol) in the chosen solvent (25 mL).

-

Slowly add the hydrazine derivative (10 mmol) to the stirred solution. If using ethanol, add the catalytic acetic acid.

-

Heat the reaction mixture to reflux (typically 80-100°C) and maintain for 2-4 hours.[10]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 7:3 Hexane:Ethyl Acetate).

-

Upon completion, allow the mixture to cool to room temperature. The product may precipitate directly.

-

If no precipitate forms, pour the reaction mixture into 100 mL of ice-cold water with stirring to induce precipitation.

-

Collect the solid product by vacuum filtration, washing with cold water.

-

Dry the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure pyrazole derivative.

Synthesis from Chalcones: Building Complexity

An exceptionally versatile route to highly functionalized pyrazoles involves the cyclocondensation of α,β-unsaturated ketones, commonly known as chalcones, with hydrazines.[11][12] This method is a cornerstone for generating libraries of compounds for structure-activity relationship (SAR) studies.

Causality and Mechanistic Insight: The reaction is typically initiated by a Michael addition of the hydrazine to the β-carbon of the chalcone's α,β-unsaturated system. This is followed by an intramolecular cyclization and subsequent dehydration/oxidation to form the aromatic pyrazole ring. The diverse substitution patterns possible on the two aromatic rings of the chalcone precursor directly translate into a wide array of 1,3,5-trisubstituted pyrazole derivatives.[13][14]

Experimental Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole from a Chalcone

Objective: To synthesize a trisubstituted pyrazole from a chalcone and phenylhydrazine.

Materials:

-

Substituted Chalcone: 5 mmol

-

Phenylhydrazine: 5.5 mmol

-

Solvent: Glacial Acetic Acid: 20 mL[12]

Procedure:

-

Combine the chalcone (5 mmol) and phenylhydrazine (5.5 mmol) in a 50 mL round-bottom flask.

-

Add glacial acetic acid (20 mL) to the flask.

-

Fit the flask with a reflux condenser and heat the mixture under reflux for 6-8 hours.[12]

-

Monitor the reaction by TLC until the starting chalcone is consumed.

-

After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

-

A solid product will precipitate. Stir for 15-20 minutes to complete precipitation.

-

Filter the solid using a Büchner funnel and wash thoroughly with cold water to remove residual acetic acid.

-

Dry the product and recrystallize from ethanol to obtain the purified pyrazole.

Comparison of Synthetic Strategies

The selection of a synthetic pathway is a strategic decision based on precursor availability, desired substitution pattern, and scalability.

| Feature | Knorr Synthesis | Synthesis from Chalcones |

| Precursors | 1,3-Dicarbonyls, Hydrazines | α,β-Unsaturated Ketones, Hydrazines |

| Product | Substituted Pyrazoles/Pyrazolones | Typically 1,3,5-Trisubstituted Pyrazoles |

| Advantages | High yields, readily available precursors, robust reaction.[10] | High structural diversity possible, direct translation of chalcone structure to product.[11] |

| Limitations | Potential for regioisomer mixtures with unsymmetrical dicarbonyls.[8] | Requires synthesis of the chalcone precursor first. |

| Common Use Case | Core scaffold synthesis, synthesis of pyrazolones. | Library synthesis for SAR studies, complex molecule construction. |

Modern Synthetic Innovations

The field is rapidly advancing beyond traditional reflux heating. Methodologies utilizing nano-ZnO catalysts for improved efficiency and environmental friendliness have been reported.[3] Furthermore, microwave-assisted synthesis has emerged as a powerful tool, dramatically reducing reaction times from hours to minutes and often improving yields.[5]

Part 2: Rigorous Characterization: A Self-Validating Workflow

The synthesis of a novel compound is incomplete without its unambiguous structural confirmation and purity assessment. A multi-technique approach is not just recommended; it is essential for scientific integrity.

Caption: Integrated workflow for the synthesis and characterization of novel pyrazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide a wealth of information about the molecular framework.[15]

Causality and Interpretation:

-

¹H NMR: The chemical shifts (δ) of protons on the pyrazole ring are highly diagnostic. Typically, the H4 proton appears most upfield (~6.2-6.5 ppm), while the H3 and H5 protons are further downfield (~7.4-7.8 ppm).[16][17] Coupling constants (J) between adjacent protons provide definitive proof of their connectivity. The integration of signals confirms the relative number of protons in each environment.

-

¹³C NMR: This technique reveals the carbon skeleton. The chemical shifts of the pyrazole ring carbons (C3, C4, C5) are distinct and help confirm the structure.[17][18]

-

2D NMR (COSY, HSQC, HMBC): For complex derivatives, 2D NMR techniques are employed to unambiguously assign all proton and carbon signals and establish long-range correlations, leaving no doubt as to the final structure.[15]

| Atom | Typical ¹H Chemical Shift (δ, ppm) in CDCl₃ | Typical ¹³C Chemical Shift (δ, ppm) in CDCl₃ |

| H3 | ~7.5 | ~138.7 |

| H4 | ~6.2 | ~105.4 |

| H5 | ~7.4 | ~129.2 |

| N-H | Highly variable, broad (8-13 ppm) | - |

| Data compiled from references[16][17]. |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the purified pyrazole derivative.[15]

-

Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C spectra on a 300 MHz or higher field spectrometer. Ensure a sufficient number of scans for ¹³C NMR to achieve a good signal-to-noise ratio.[16]

-

Data Processing: Process the raw data (FID) using appropriate software. Perform Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[16]

Causality and Interpretation: For pyrazole derivatives, the IR spectrum provides key confirmatory data.

-

N-H Stretch: A broad absorption band in the region of 3100-3200 cm⁻¹ is characteristic of the N-H bond in the pyrazole ring, often broadened due to hydrogen bonding.[19]

-

C=N and C=C Stretches: Absorptions in the 1400-1600 cm⁻¹ region correspond to the stretching vibrations of the aromatic ring system.[20]

-

C-H Stretches: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from substituents) appear just below 3000 cm⁻¹.

Experimental Protocol: FT-IR Analysis (KBr Pellet)

-

Sample Preparation: Grind 1-2 mg of the dry, purified pyrazole with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[16]

-

Transfer the fine powder to a pellet press.

-

Apply pressure (typically 8-10 tons) to form a thin, transparent pellet.

-

Data Acquisition: Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically scanning from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

MS provides the exact molecular weight of the compound, allowing for the confirmation of its molecular formula.

Causality and Interpretation: High-resolution mass spectrometry (HRMS) can provide a mass measurement accurate to four decimal places. This experimental mass is compared to the calculated mass for the proposed molecular formula. A match within a small tolerance (e.g., ±5 ppm) provides strong evidence for the elemental composition of the novel derivative. The fragmentation pattern can also offer additional structural clues.[14][21]

Single-Crystal X-ray Crystallography

For novel compounds, X-ray crystallography is the gold standard, providing unequivocal proof of structure. It reveals the precise three-dimensional arrangement of atoms and the connectivity within the molecule, as well as intermolecular interactions in the solid state.[22]

Causality and Interpretation: By diffracting X-rays off a single crystal, one can generate an electron density map from which the positions of all atoms can be determined. This confirms not only the constitution of the molecule but also its conformation and, if applicable, its absolute stereochemistry.[23] This technique is self-validating; the resulting structural model must be consistent with all spectroscopic data.

| Crystallographic Parameter | Example: (Z)-3-Methyl-1-phenyl-4-[(p-tolyl)(p-tolylamino)methylidene]-1H-pyrazol-5(4H)-one[22] |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Key Finding | Confirmed the planar nature of the pyrazole ring and identified an elaborate system of N-H···O hydrogen bonds linking the molecules. |

Experimental Protocol: General Workflow for X-ray Crystallography

-

Crystal Growth: Grow suitable single crystals of the purified compound. This is often the most challenging step and may require screening various solvents and techniques (e.g., slow evaporation, vapor diffusion).

-

Crystal Selection: Select a high-quality, single crystal under a microscope and mount it on a goniometer head.[22]

-

Data Collection: Place the crystal in a diffractometer and cool it in a stream of cold nitrogen (~100-120 K) to minimize thermal vibrations.[22]

-

Collect diffraction data as the crystal is rotated in the X-ray beam.

-

Structure Solution and Refinement: Process the data and solve the structure using specialized software (e.g., SHELXT). Refine the structural model to achieve the best fit with the experimental data.[19]

Caption: Relationship between characterization techniques and the structural information they provide.

Conclusion

The synthesis and characterization of novel pyrazole derivatives is a systematic process grounded in the principles of organic chemistry and analytical science. A logical approach to synthesis, guided by the desired substitution pattern, coupled with a comprehensive and orthogonal characterization workflow, is the hallmark of robust chemical research. By understanding the causality behind each experimental choice—from selecting a synthetic route to interpreting a complex NMR spectrum—researchers can confidently contribute new, well-validated molecules to the fields of medicine and materials science.

References

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

-

Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare. [Link]

-

Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Chemical Review and Letters. [Link]

-

Pyrazole and its Derivatives: Chemistry and Biological Importance. (2025). ResearchGate. [Link]

-

An Update on the Synthesis and Pharmacological Properties of Pyrazoles Obtained from Chalcone. (2022). Bentham Science. [Link]

-

Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. (n.d.). Journal of Qassim University for Science. [Link]

-

Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. (2025). International Journal of Innovative Research in Technology. [Link]

-

Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. (2025). Chemical Review and Letters. [Link]

-

Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). ResearchGate. [Link]

-

Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives. (2021). PubMed. [Link]

-

Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. [Link]

-

Recent highlights in the synthesis and biological significance of pyrazole derivatives. (n.d.). Zarqa University. [Link]

-

Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. (2018). Semantic Scholar. [Link]

-

Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. (2020). PMC - NIH. [Link]

-

PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. (n.d.). ResearchGate. [Link]

-

Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. (2025). ResearchGate. [Link]

-

Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. (n.d.). Scribd. [Link]

-

Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. (n.d.). NIH. [Link]

-

Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone. (n.d.). Scholars Research Library. [Link]

-

Knorr Pyrazole Synthesis. (n.d.). Chem Help ASAP. [Link]

-

Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. [Link]

-

Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing. [Link]

-

Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). MDPI. [Link]

-

Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI. [Link]

-

Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. (n.d.). ResearchGate. [Link]

-

Paal–Knorr synthesis. (n.d.). Wikipedia. [Link]

-

Synthesis and Characterization of Some Pyrazole Derivatives. (2007). Oriental Journal of Chemistry. [Link]

-

Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

X-ray crystallographic comparison of pyrazole subsidiaries. (n.d.). ResearchGate. [Link]

-

Characterization data for new pyrazole derivatives. (n.d.). ResearchGate. [Link]

-

Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). (n.d.). Der Pharma Chemica. [Link]

-

Knorr pyrazole synthesis. (n.d.). ResearchGate. [Link]

-

1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. (n.d.). ResearchGate. [Link]

-

Carbon-13 n.m.r. Spectroscopy of pyrazole and some substituted pyrazoles. (n.d.). Journal of the Chemical Society B: Physical Organic (RSC Publishing). [Link]

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 6. jk-sci.com [jk-sci.com]

- 7. name-reaction.com [name-reaction.com]

- 8. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]

- 9. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 10. chemhelpasap.com [chemhelpasap.com]

- 11. benthamdirect.com [benthamdirect.com]

- 12. ijirt.org [ijirt.org]

- 13. Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. Carbon-13 n.m.r. Spectroscopy of pyrazole and some substituted pyrazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 19. mdpi.com [mdpi.com]

- 20. derpharmachemica.com [derpharmachemica.com]

- 21. Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds | PDF [slideshare.net]

- 22. benchchem.com [benchchem.com]

- 23. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Analysis of (3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the spectroscopic analysis of (3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Pyrazole derivatives are recognized as privileged scaffolds in drug discovery, forming the core of numerous therapeutic agents.[1][2] The title compound, featuring a fluorophenyl moiety, is a valuable building block for developing novel pharmaceuticals and agrochemicals, where the fluorine atom can enhance metabolic stability and binding affinity.[3] This document details the application of Proton and Carbon-13 Nuclear Magnetic Resonance (¹H & ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) for the unambiguous structural elucidation and characterization of this molecule. We present detailed experimental protocols, interpretative guidance, and predicted data, offering researchers and drug development professionals a definitive resource for quality control and analytical validation.

Introduction: The Significance of Pyrazole Scaffolds

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][4] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow for versatile interactions with biological targets. Consequently, pyrazole derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[5][6] The specific compound, this compound (Molecular Formula: C₁₆H₁₃FN₂O, Molecular Weight: 268.29 g/mol ), combines this potent core with a 4-fluorophenyl group and a reactive hydroxymethyl substituent.[3] This strategic combination makes it a promising intermediate for synthesizing more complex molecules with tailored therapeutic profiles.[3][7]

Accurate and robust analytical characterization is paramount to ensuring the identity, purity, and quality of such a compound in a research and development setting. This guide systematically dissects the expected outcomes from the most critical spectroscopic techniques used for this purpose.

Caption: Common synthetic route via reduction of the aldehyde precursor.

This context informs the analytical strategy: spectroscopic methods must be able to distinguish the final alcohol product from the starting aldehyde (e.g., disappearance of the aldehyde proton and carbonyl signals, and appearance of methylene and hydroxyl signals).

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Principle & Causality: ¹H NMR is the cornerstone of structural elucidation for organic molecules. It provides precise information about the chemical environment, connectivity, and number of different types of protons. For the title compound, it is instrumental in confirming the successful reduction of the aldehyde and verifying the integrity of the core heterocyclic and aromatic structures.

Experimental Protocol:

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred as it ensures the hydroxyl (OH) proton is observable as a distinct, exchangeable signal.

-

Internal Standard: Use Tetramethylsilane (TMS) as the internal standard (δ = 0.00 ppm).

-

Acquisition: Record the spectrum on a 400 MHz or higher field spectrometer. Standard acquisition parameters are typically sufficient.

Spectral Interpretation: The ¹H NMR spectrum provides a unique fingerprint of the molecule. Each signal's chemical shift, integration, and multiplicity are used to assign it to a specific proton or group of protons within the structure.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.30 | Singlet (s) | 1H | Pyrazole H-5 | The proton at the C-5 position of the pyrazole ring is deshielded by the aromatic system and adjacent nitrogen atom. |

| ~7.70 - 7.20 | Multiplet (m) | 9H | Aromatic Protons | Protons from the N-phenyl and C-fluorophenyl rings overlap in this region. The specific pattern for the fluorophenyl group will be a pair of doublet of doublets or triplets due to H-H and H-F coupling. [8] |

| ~5.40 | Triplet (t) | 1H | -CH₂OH | In DMSO-d₆, the hydroxyl proton couples to the adjacent CH₂ protons. This signal will disappear upon a D₂O shake. |

| ~4.55 | Doublet (d) | 2H | -CH₂ OH | These methylene protons are adjacent to the hydroxyl group and the pyrazole ring. They are coupled to the OH proton in DMSO-d₆. In CDCl₃, this may appear as a singlet. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Principle & Causality: ¹³C NMR spectroscopy maps the carbon backbone of the molecule. While less sensitive than ¹H NMR, it is invaluable for confirming the total number of unique carbon atoms and identifying their chemical environments (e.g., sp², sp³, quaternary). The presence of fluorine provides an additional layer of confirmation through observable carbon-fluorine (C-F) coupling.

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis, though a higher concentration (~20-50 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.

-

Acquisition: Record a proton-decoupled spectrum to ensure each unique carbon appears as a singlet. A standard acquisition on a 100 MHz (for a 400 MHz ¹H instrument) spectrometer is typical.

Spectral Interpretation: The proton-decoupled ¹³C NMR spectrum will show 13 distinct signals, as two pairs of carbons in the phenyl rings are chemically equivalent. The key diagnostic feature is the splitting of signals for the fluorophenyl ring carbons due to C-F coupling. [8]

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale & Key Features |

|---|---|---|

| ~162 (d, ¹JC-F ≈ 245 Hz) | C-F (Fluorophenyl) | The carbon directly bonded to fluorine is significantly deshielded and exhibits a very large one-bond coupling constant, a definitive marker. [8] |

| ~150 - 120 | Aromatic & Pyrazole Cs | Signals for the remaining 11 sp² carbons of the pyrazole and two phenyl rings. Carbons of the fluorophenyl ring will show smaller ²JC-F and ³JC-F couplings. |

| ~116 (d, ²JC-F ≈ 21 Hz) | C-C-F (Fluorophenyl) | Carbons ortho to the fluorine atom show characteristic two-bond coupling. [8] |

| ~57 | -C H₂OH | The sp³-hybridized methylene carbon, shifted downfield by the attached oxygen atom. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle & Causality: FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). Each functional group has a characteristic absorption frequency, making FT-IR an excellent tool for confirming the conversion of the starting aldehyde to the alcohol product.

Experimental Protocol:

-

Sample Preparation: The spectrum can be acquired from a small amount of solid sample using an Attenuated Total Reflectance (ATR) accessory, which is non-destructive and requires minimal preparation. Alternatively, a potassium bromide (KBr) pellet can be prepared.

-

Acquisition: Scan the sample over the mid-infrared range (typically 4000–400 cm⁻¹).

Spectral Interpretation: The presence of a broad O-H stretching band and the absence of a strong C=O stretching band are primary confirmations of the structure.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3400 - 3200 (broad) | O-H Stretch | Alcohol (-OH) | Confirms the presence of the hydroxyl group. Its broadness is due to hydrogen bonding. [9] |

| 3100 - 3000 | C-H Stretch | Aromatic (sp² C-H) | Indicates the presence of the aromatic rings. |

| 2920 - 2850 | C-H Stretch | Aliphatic (sp³ C-H) | Corresponds to the methylene (-CH₂) group. |

| ~1595, ~1500 | C=N, C=C Stretch | Pyrazole & Phenyl Rings | Characteristic absorptions for the aromatic and heteroaromatic ring systems. [10] |

| ~1225 (strong) | C-F Stretch | Aryl-Fluoride | A strong, characteristic band confirming the presence of the fluorine substituent. [8] |

| ~1050 | C-O Stretch | Primary Alcohol | Corresponds to the stretching vibration of the C-O single bond in the methanol group. |

Mass Spectrometry (MS)

Principle & Causality: Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. An ionization technique (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI) converts neutral molecules into ions, which are then separated by their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

Experimental Protocol:

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the mass spectrometer. ESI in positive ion mode is a common choice for this type of molecule, as the pyrazole nitrogens are easily protonated.

-

Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Spectral Interpretation: The primary goal is to identify the molecular ion peak, which confirms the molecular weight.

-

Expected Molecular Ion: For C₁₆H₁₃FN₂O, the monoisotopic mass is 268.1012. In ESI+ mode, the expected peak would be the protonated molecule [M+H]⁺ at m/z 269.1090 .

-

Fragmentation Analysis: Tandem MS (MS/MS) can be used to analyze the fragmentation of the molecular ion. The fragmentation pattern provides a self-validating system to confirm the structure. Key fragmentation events in pyrazoles often involve the loss of stable neutral molecules like N₂ or HCN, as well as cleavage of substituents. [11][12]

Caption: Plausible ESI-MS fragmentation pathway for the title compound.

Integrated Data Summary

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a piece of the puzzle, and together they offer an unambiguous structural confirmation.

| Technique | Key Findings for this compound |

| ¹H NMR | Confirms proton count and environment: distinct pyrazole H-5 singlet, aromatic multiplets, and CH₂OH/OH signals. |

| ¹³C NMR | Verifies the 13 unique carbons of the molecular backbone. Definitive C-F coupling confirms the fluorophenyl group's presence and position. |

| FT-IR | Shows characteristic functional groups: broad O-H stretch (alcohol), aromatic C-H, and a strong C-F stretch. Absence of C=O confirms purity from aldehyde precursor. |

| HRMS | Provides the exact mass and confirms the molecular formula C₁₆H₁₃FN₂O via the [M+H]⁺ ion at m/z 269.1090. |

Conclusion

The spectroscopic analysis of this compound is a clear and systematic process. By employing a combination of NMR (¹H and ¹³C), FT-IR, and Mass Spectrometry, researchers can confidently verify the molecular structure, confirm the success of the synthesis, and assess the purity of the compound. The data presented in this guide serve as a benchmark for scientists and drug development professionals, ensuring the quality and integrity of this valuable chemical entity in its journey from the laboratory to potential therapeutic applications.

References

- Smolecule. (n.d.). (3-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol. Smolecule.

-

Kuhn, B. L., et al. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of N-(2-(cyclohex-1-en-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (MR-S1-2) in CDCl3. ResearchGate. Retrieved from [Link]

-

Mary, Y. S., & Panicker, C. Y. (2014). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2.... ResearchGate. Retrieved from [Link]

-

Akhtar, M. J., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central. Retrieved from [Link]

-

Salem, M. A. I., et al. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Retrieved from [Link]

-

Alam, M. J., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. Retrieved from [Link]

-

Al-Ostath, A., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PMC - NIH. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectral investigation of compounds 1 and 11-15. ResearchGate. Retrieved from [Link]

-

Karumudi, B. S., & Nagandla, D. D. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF NEWER PYRAZOLE DERIVATIVES. European Journal of Biomedical and Pharmaceutical Sciences. Retrieved from [Link]

-

Finar, I. L., & Rackham, D. M. (1968). Spectroscopic studies of some 1-phenylpyrazole derivatives. Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]

-

Sapkota, K. R., et al. (n.d.). Synthesis, Spectroscopic Characterization, and DFT Study of (E)-N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene)-2-(1H-indol-3-yl) ethanimine. Kanya Journal. Retrieved from [Link]

-

Arbaoui, A., et al. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. MDPI. Retrieved from [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]

- 6. ejbps.com [ejbps.com]

- 7. Buy (3-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol [smolecule.com]

- 8. mdpi.com [mdpi.com]

- 9. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Impact of Fluorination on the Crystal Structure of Pyrazole Compounds: A Technical Guide for Drug Development Professionals

Foreword: The Strategic Role of Fluorine in Modern Drug Design

To the researchers, scientists, and drug development professionals at the forefront of pharmaceutical innovation, this guide offers a deep dive into the nuanced world of fluorinated pyrazole compounds, viewed through the lens of a crystal engineer. The strategic incorporation of fluorine into drug candidates is a powerful tool in medicinal chemistry. It is not merely an atomic substitution but a deliberate modification to fine-tune a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity.[1][2][3] The pyrazole scaffold, a cornerstone in many therapeutic agents, including the celebrated COX-2 inhibitor Celecoxib, provides a versatile platform for such modifications.[4] Understanding how fluorination impacts the three-dimensional arrangement of these molecules in the solid state is paramount for predicting their behavior, from formulation to bioavailability. This guide moves beyond a simple recitation of facts to provide a causal understanding of the experimental choices and analytical interpretations that underpin the study of these fascinating crystalline structures.

I. The "Fluorine Factor": How a Single Atom Transforms Crystal Packing

The introduction of fluorine into a pyrazole ring system instigates a cascade of effects that ripple through the molecule's electronic and steric profile, ultimately dictating its supramolecular assembly. The high electronegativity of fluorine creates a strong C-F bond and alters the molecule's dipole moment, influencing how molecules recognize and arrange themselves in a crystal lattice.[5] This can lead to significant changes in intermolecular interactions, such as hydrogen bonding and the increasingly appreciated halogen bonding.

A compelling example is the comparative analysis of 4-halogenated-1H-pyrazoles. While the chloro and bromo analogs are isostructural, forming trimeric hydrogen-bonding motifs, the 4-fluoro-1H-pyrazole deviates from this pattern, instead forming one-dimensional chains through intermolecular N-H···N hydrogen bonds.[1][6] This highlights that even a subtle change in the halogen substituent can lead to vastly different supramolecular architectures. The deviation from planarity in a series of fluorinated bis(pyrazoles) was also observed to increase with the degree of fluorination, further underscoring the profound impact of this element on molecular conformation and crystal packing.[7]

Intermolecular Interactions at Play

The crystal packing of fluorinated pyrazoles is a delicate balance of various non-covalent interactions. Understanding these forces is crucial for predicting crystal morphology and stability.

-

Hydrogen Bonding: The pyrazole ring contains both a hydrogen bond donor (N-H) and acceptor (N), making hydrogen bonding a dominant force in their crystal structures.[1][6] Fluorine's electron-withdrawing nature can modulate the acidity of the N-H proton, subtly influencing the strength and geometry of these hydrogen bonds.

-

Halogen Bonding: While fluorine is the least polarizable halogen and thus a weaker halogen bond donor, the potential for C-F···X interactions (where X is a halogen bond acceptor) should not be overlooked, especially in highly fluorinated systems.[6]

-

π-π Stacking: The aromatic pyrazole ring can participate in π-π stacking interactions, which are influenced by the electronic effects of fluorine substitution.

To quantitatively analyze these intricate intermolecular contacts, advanced computational techniques are indispensable.

-

Hirshfeld Surface Analysis: This method provides a visual and quantitative representation of intermolecular interactions within a crystal. By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, we can identify and quantify the prevalence of different contacts, such as H···H, C···H, and F···H interactions.[8][9][10]

-

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM is a powerful theoretical framework that analyzes the topology of the electron density to characterize chemical bonds and intermolecular interactions.[11][12][13] By identifying bond critical points (BCPs) between interacting atoms, QTAIM can provide quantitative insights into the strength and nature of hydrogen and halogen bonds.[13][14]

II. From Synthesis to Structure: A Practical Workflow

The journey to understanding the crystal structure of a novel fluorinated pyrazole compound begins with its synthesis and culminates in the detailed analysis of its single-crystal X-ray diffraction data. This section provides a validated, step-by-step workflow, explaining the rationale behind each experimental choice.

A. Synthesis and Crystallization of a Model Compound: 4-Fluoro-1H-pyrazole

The synthesis of 4-fluoro-1H-pyrazole serves as an excellent case study, showcasing a common synthetic strategy and crystallization technique.

Experimental Protocol: Synthesis of 4-Fluoro-1H-pyrazole [1][15]

-

Reaction Setup: In a well-ventilated fume hood, add dihydrazine (0.043 mol) to a solution of (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde (0.043 mol) in 100 mL of a 40% (v/v) aqueous ethanol solution.

-

Causality: The use of a protic solvent mixture like aqueous ethanol facilitates the dissolution of both the reactants and the hydrazine salt. The reaction is a cyclization-condensation, where the hydrazine reacts with the dialdehyde equivalent to form the pyrazole ring.

-

-

Heating and Reaction Monitoring: Heat the reaction mixture to 55 °C for 30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Causality: Moderate heating provides the necessary activation energy for the reaction to proceed at a reasonable rate without promoting side reactions.

-

-

Work-up and Extraction: After cooling to room temperature, adjust the pH of the mixture to 9 with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with diethyl ether.

-

Causality: Basification neutralizes any acidic byproducts and ensures the pyrazole is in its free base form, which is more soluble in organic solvents like diethyl ether. Multiple extractions ensure complete recovery of the product.

-

-

Drying and Solvent Removal: Combine the organic layers and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude product.

-

Causality: Drying removes residual water from the organic phase, which could interfere with subsequent crystallization. Evaporation under reduced pressure allows for gentle removal of the volatile solvent.

-

Experimental Protocol: Single Crystal Growth by Slow Isothermal Sublimation [1]

-

Sample Preparation: Place the purified 4-fluoro-1H-pyrazole powder in a clean glass vial.

-

Causality: Purity is paramount for growing high-quality single crystals. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.[16]

-

-

Sublimation Setup: Seal the vial and place it in a location with a stable ambient temperature.

-

Causality: Slow, isothermal sublimation allows for the gradual deposition of molecules from the gas phase onto a growing crystal lattice. This slow process minimizes the formation of defects and promotes the growth of larger, well-ordered crystals suitable for X-ray diffraction.

-

-

Crystal Harvesting: Over several days, single crystals will form on the walls of the vial. Carefully select a well-formed crystal for mounting.

Alternative Crystallization Techniques [2][3][16][17][18]

-

Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation, filter to remove any particulate matter, and allow the solvent to evaporate slowly in a loosely covered container.

-

Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature or below.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial inside a larger, sealed container holding a more volatile solvent in which the compound is less soluble. The vapor of the second solvent slowly diffuses into the first, inducing crystallization.

B. Single-Crystal X-ray Diffraction: Unveiling the Atomic Arrangement

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional structure of a molecule.[19]

Experimental Protocol: Single-Crystal X-ray Diffraction Analysis [19][20][21][22]

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer head.

-

Causality: The crystal must be securely mounted and precisely centered in the X-ray beam to ensure that all parts of the crystal are uniformly irradiated as it rotates.

-

-

Data Collection: The crystal is cooled in a stream of cold nitrogen gas (typically to 100-150 K) and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction images are collected on a detector.

-

Causality: Cooling the crystal minimizes thermal vibrations of the atoms, resulting in a sharper diffraction pattern and a more precise structure determination. The rotation allows for the collection of diffraction data from all possible crystal orientations, ensuring a complete dataset.

-

-

Data Processing and Integration: The collected images are processed to determine the unit cell dimensions and the intensities of the individual diffraction spots (reflections).

-

Causality: This step converts the raw diffraction images into a list of reflection indices (h, k, l) and their corresponding intensities, which is the input for structure solution.

-

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.

-

Causality: The diffraction experiment only measures the intensities of the scattered X-rays, not their phases. Structure solution methods are computational algorithms that use statistical relationships between the intensities to estimate the initial phases, allowing for the calculation of a preliminary electron density map.

-

-

Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization procedure. This process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

-

Causality: Refinement is an iterative process that optimizes the structural model to best fit the experimental data, resulting in a highly accurate and precise final structure.

-

III. Case Study: Celecoxib Polymorphism and its Implications

Celecoxib, a selective COX-2 inhibitor, is a prime example of a fluorinated pyrazole drug where understanding the crystal structure is critical.[23][24] It is known to exist in several polymorphic forms, which are different crystalline arrangements of the same molecule.[18][25] These polymorphs can have different physical properties, including solubility, dissolution rate, and stability, which can significantly impact the drug's bioavailability and therapeutic efficacy.[24][26][27]

| Polymorph | Melting Point (°C) | Key PXRD Peaks (2θ) | Significance |

| Form I | ~164.5 | 7.2°, 11.5°, 16.6°, 19.1° | Thermally stable form.[27] |

| Form II | ~161.5 | 10.3°, 13.8°, 17.7° | A distinct polymorphic form.[18][25] |

| Form III | ~161.6 | 9.8°, 10.7°, 16.1°, 21.5° | Commercially available form, but may be less stable than Form I.[18][25][27] |

This table summarizes key data for different polymorphs of Celecoxib, highlighting the importance of solid-state characterization in drug development.

The existence of multiple polymorphs for Celecoxib underscores the necessity of thorough solid-state characterization during drug development.[23][26] Techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Infrared (IR) spectroscopy are essential for identifying and controlling the desired polymorphic form to ensure product consistency and performance.[27]

IV. Conclusion: A Crystallographic Compass for Fluorinated Pyrazole Drug Design

The crystal structure of a fluorinated pyrazole is not merely a static snapshot of its molecular arrangement but a critical determinant of its behavior as a pharmaceutical agent. The strategic placement of fluorine atoms can profoundly influence crystal packing and intermolecular interactions, leading to the formation of diverse supramolecular architectures and, in some cases, polymorphism. A thorough understanding of these solid-state properties, gained through a combination of meticulous synthesis, controlled crystallization, and rigorous X-ray diffraction analysis, is indispensable for the rational design and development of effective and reliable drugs. By embracing the principles and techniques outlined in this guide, researchers can navigate the complex landscape of solid-state chemistry and unlock the full therapeutic potential of fluorinated pyrazole compounds.

V. References

-

Ahmed, B. M., Zeller, M., & Mezei, G. (2023). Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K. Acta Crystallographica Section E: Crystallographic Communications, 79(5), 428-431. [Link]

-

Lachicotte, R. J. How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. [Link]

-

MIT Department of Chemistry. (2012). Guide to Growing a Single Crystal. Scribd. [Link]

-

Pedrini, A., Maspero, A., Bracco, S., Comotti, A., Galli, S., Marchiò, L., ... & Mella, M. (2020). Synthesis, crystal structure, and optical properties of fluorinated poly (pyrazole) ligands and in silico assessment of their affinity for volatile organic compounds. New Journal of Chemistry, 44(15), 5866-5876. [Link]

-

Graphviz. (n.d.). Graphviz. [Link]

-

Crystal Growth. Philipps-Universität Marburg. [Link]

-

Graphviz. (2021). External Resources. [Link]

-

Bader, R. F. W. (2009). QTAIM: quantum theory of atoms in molecules. American Crystallographic Association. [Link]

-

MIT Department of Chemistry. (n.d.). Growing Quality Crystals. [Link]

-

The Center for Xray Crystallography, University of Florida. (2015). Crystal Growing Tips. [Link]

-

Ferro, L. J., & Miyake, P. Y. (2004). U.S. Patent Application No. 10/635,938.

-

Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., ... & Kramer, S. W. (2009). U.S. Patent No. 7,476,744.

-

Wikipedia. (2023). Atoms in molecules. [Link]

-

Kumar, D., & Kumar, N. (2018). Crystallization and Polymorphism-Scalable Process for Celecoxib and It's Polymorph From-3 (Non-Steroidal Anti-Inflammatory Dr). Lupine Publishers. [Link]

-

Carleton College. (2007). Single-crystal X-ray Diffraction. [Link]

-

Wang, K., & Sun, C. C. (2019). Crystal growth of celecoxib from amorphous state: polymorphism, growth mechanism, and kinetics. Crystal Growth & Design, 19(6), 3592-3599. [Link]

-

Trajkovski, M., & Plavec, J. (2019). Data Collection for Crystallographic Structure Determination. Bio-protocol, 9(12), e3275. [Link]

-

Ahmed, B. M., Zeller, M., & Mezei, G. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1094. [Link]

-

Teti, D. (2023). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. [Link]

-

Sutar, A., et al. (2023). Quantification of Trace Polymorphic Impurity in Celecoxib with Powder X-Ray Diffraction Technique. Molecules, 28(23), 7808. [Link]

-

Srivastava, A. K., & Misra, N. (2021). Inter-and Intra-Molecular Interactions by Quantum Theory of Atoms in Molecule. In DFT Based Studies on Bioactive Molecules (pp. 143-169). Bentham Science Publishers. [Link]

-

Laali, K. K., et al. (2018). Novel fluorinated curcuminoids and their pyrazole and isoxazole derivatives: Synthesis, structural studies, Computational/Docking and in-vitro bioassay. Journal of Fluorine Chemistry, 206, 82-98. [Link]

-

Laali, K. K., et al. (2018). Novel fluorinated curcuminoids and their pyrazole and isoxazole derivatives: Synthesis, structural studies, Computational/Docking and in-vitro bioassay. Mayo Clinic. [Link]

-

Oliveira, B. G., & de Sousa, D. W. (2020). QTAIM-based local potential energy model: applications and limitations to quantify the binding energy of intra/intermolecular interactions. ChemRxiv. [Link]

-

Coles, S. J., & Gale, P. A. (2019). 9: Single-crystal X-ray Diffraction (Part 2). In Supramolecular Chemistry (pp. 206-229). Royal Society of Chemistry. [Link]

-

Wen, K., et al. (2022). Synthesis, crystal structure, density functional theory and vibration analysis of 5-(4-fluorophenyl)-1 H-pyrazol-3-amine. ResearchGate. [Link]

-

Wlodawer, A., & Dauter, Z. (2017). Data Collection for Crystallographic Structure Determination. Methods in molecular biology (Clifton, N.J.), 1607, 113–133. [Link]

-

Chad's Blog. (2021). Building diagrams using graphviz. [Link]

-

Green, J. C., et al. (2023). High-throughput quantum theory of atoms in molecules (QTAIM) for geometric deep learning of molecular and reaction properties. Digital Discovery, 2(2), 488-500. [Link]

-

Stack Overflow. (2018). Graphviz Composite Structure Diagram. [Link]

-

Barillaro, T., et al. (2023). European Patent Application EP4219454A1.

-

Ahmed, B. M., Zeller, M., & Mezei, G. (2023). Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K. ResearchGate. [Link]

-

Indian Institute of Technology Kanpur. (n.d.). Single Crystal X-Ray Structure Analysis: Principles and Practice. [Link]

-

Cambridge Crystallographic Data Centre. (2010). CCDC 732138: Experimental Crystal Structure Determination. [Link]

-

Al-Majid, A. M., et al. (2023). Crystallographic and Hirshfeld surface analysis of 10-(4-chlorophenyldiazenyl)-3-(3-chlorophenyl)-1-methyl-3, 5a, 6, 11b-tetrahydro-5H-benzopyrano [4', 3'-4, 5] pyrano [2, 3-c] pyrazole. European Journal of Chemistry, 14(2), 1-6. [Link]

-

Nunez, O., et al. (2022). Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl) pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl) isoxazole. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 3), 336-341. [Link]

-

Al-Majid, A. M., et al. (2023). Crystallographic and Hirshfeld surface analysis of 10-(4-chlorophenyldiazenyl)-3-(3-chlorophenyl)-1-methyl-3, 5a, 6, 11b-tetrahydro-5H-benzopyrano [4', 3'-4, 5] pyrano [2, 3-c] pyrazole. ResearchGate. [Link]

-

Graphviz. (2022). DOT Language. [Link]

-

Sketchviz. (n.d.). Graphviz Examples and Tutorial. [Link]

-

Wikipedia. (2023). DOT (graph description language). [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. [Link]

-

Kavirajan, N. (2017). DOT language — Beginner. (Graph description language). Medium. [Link]

-

ResearchGate. (n.d.). Crystal structure, DFT and Hirshfeld surface analysis of acylpyrazolone based square pyramidal Cu(II) complex: In-vitro anticancer activity. [Link]

Sources

- 1. Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]

- 3. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 4. EP4219454A1 - Highly efficient process for the preparation of 4-fluoro-1h-pyrazole or salts thereof - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, crystal structure, and optical properties of fluorinated poly(pyrazole) ligands and in silico assessment of their affinity for volatile organic compounds - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Crystallographic and Hirshfeld surface analysis of 10-(4-chlorophenyldiazenyl)-3-(3-chlorophenyl)-1-methyl-3,5a,6,11b-tetrahydro-5H-benzopyrano[4',3'-4,5]pyrano[2,3-c]pyrazole | European Journal of Chemistry [eurjchem.com]

- 9. Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. QTAIM: quantum theory of atoms in molecules [amercrystalassn.org]

- 12. Atoms in molecules - Wikipedia [en.wikipedia.org]

- 13. Chapter - Inter- and Intra-Molecular Interactions by Quantum Theory of Atoms in Molecule | Bentham Science [benthamscience.com]

- 14. chemrxiv.org [chemrxiv.org]

- 15. 4-Fluoro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]

- 16. How To [chem.rochester.edu]

- 17. scribd.com [scribd.com]

- 18. Crystal Growth - Sample Preparation - Molecular Solids Group - Philipps-Universität Marburg [uni-marburg.de]

- 19. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 20. bio-protocol.org [bio-protocol.org]

- 21. books.rsc.org [books.rsc.org]

- 22. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 23. lupinepublishers.com [lupinepublishers.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. US20040087640A1 - Polymorphic crystalline forms of celecoxib - Google Patents [patents.google.com]

- 26. US7476744B2 - Polymorphic crystalline forms of celecoxib - Google Patents [patents.google.com]

- 27. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Physicochemical Properties of 1,3-Di-substituted Pyrazoles for Drug Development

Introduction: The Pyrazole Core in Modern Medicinal Chemistry

Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, represent a cornerstone in the architecture of modern pharmaceuticals.[1][2] Their synthetic tractability and versatile biological activities have cemented their status as a "privileged scaffold" in drug discovery.[2][3] From the anti-inflammatory blockbuster Celecoxib to anti-obesity agents like Rimonabant and novel anticancer therapeutics, the pyrazole nucleus is a recurring motif in clinically successful drugs.[1][4][5]

This guide focuses specifically on the 1,3-di-substituted pyrazole framework. The strategic placement of substituents at these two positions provides a powerful handle to modulate the molecule's physicochemical properties. Understanding and optimizing these properties—namely lipophilicity, solubility, pKa, and metabolic stability—is not merely an academic exercise; it is a critical determinant of a compound's ultimate success or failure as a therapeutic agent.[6][7] This document serves as a technical resource for researchers, scientists, and drug development professionals, offering in-depth insights into the causal relationships between chemical structure and biopharmaceutical behavior, supported by field-proven experimental protocols.

Core Physicochemical Properties: A Quad-Pronged Approach to Drug-Likeness

The journey of a drug from administration to its target is governed by its physicochemical profile. For 1,3-di-substituted pyrazoles, a delicate balance of four key properties is essential for optimizing a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

A. Lipophilicity: Navigating the Biological Labyrinth

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is arguably one of the most critical physicochemical parameters in drug design. It governs a drug's ability to cross biological membranes, its binding affinity to plasma proteins, and its potential for off-target interactions.[7][8][9] This property is typically expressed as the logarithm of the partition coefficient (LogP) for neutral species or the distribution coefficient (LogD) for ionizable compounds at a specific pH.[9]

Causality and Structure-Property Relationships (SPR): The substituents at the R¹ and R³ positions of the pyrazole ring are primary determinants of its overall lipophilicity.

-

Increasing Lipophilicity: Introducing large, non-polar, or aromatic moieties (e.g., phenyl, substituted phenyls, long alkyl chains) at either R¹ or R³ will increase the LogP/LogD value. This can enhance membrane permeability but may also lead to decreased aqueous solubility, increased plasma protein binding, and higher metabolic turnover.[10][11]

-

Decreasing Lipophilicity: Incorporating polar functional groups capable of hydrogen bonding (e.g., -OH, -COOH, -NH₂, amides) will decrease lipophilicity. This strategy is often employed to improve solubility and reduce non-specific binding, though excessive polarity can hinder membrane transport.[11] Bioisosteric replacement of a lipophilic group like a phenyl ring with a less lipophilic heterocycle (e.g., pyridine) is a common tactic to fine-tune this property.[11]

Caption: Fig. 1: LogP/LogD describes drug partitioning between aqueous and lipid phases.

Experimental Protocol: Shake-Flask Method for LogP Determination

This classic method directly measures the partitioning of a compound between n-octanol and water, representing a lipid and aqueous phase, respectively.

-

Preparation: Prepare a stock solution of the 1,3-di-substituted pyrazole derivative in the solvent of higher solubility (e.g., n-octanol).

-

Partitioning: In a glass vial, combine a known volume of n-octanol (pre-saturated with water) and water (pre-saturated with n-octanol). Add a small aliquot of the compound stock solution.

-

Equilibration: Seal the vial and shake vigorously for 1-2 hours at a constant temperature (typically 25°C) to allow for complete partitioning. Centrifuge the vial to ensure a clean separation of the two phases.

-

Quantification: Carefully remove an aliquot from both the n-octanol and aqueous layers.

-

Analysis: Determine the concentration of the compound in each phase using a suitable analytical technique, most commonly UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate LogP using the formula: LogP = log10([Compound]octanol / [Compound]water).

Self-Validation: The system is self-validating by ensuring the total amount of compound recovered from both phases matches the initial amount added, accounting for experimental variance.

B. Aqueous Solubility: The Gateway to Absorption

A drug must first dissolve in the aqueous environment of the gastrointestinal tract to be absorbed into the bloodstream. Poor aqueous solubility is a leading cause of attrition in drug development pipelines.[6][7] For 1,3-di-substituted pyrazoles, solubility is dictated by the interplay between the energy required to break the compound's crystal lattice and the energy released upon its solvation by water molecules.

Causality and Structure-Property Relationships (SPR):

-

Improving Solubility: The introduction of polar groups that can act as hydrogen bond donors or acceptors (e.g., amides, alcohols, carboxylic acids) at R¹ or R³ generally enhances aqueous solubility.[8] Breaking the planarity of the molecule by introducing non-planar groups can also disrupt crystal packing, lower the melting point, and improve solubility.

-

Decreasing Solubility: Increasing molecular weight and lipophilicity by adding large, non-polar substituents typically reduces aqueous solubility.[2] Highly planar and symmetrical molecules often pack more efficiently into a stable crystal lattice, resulting in lower solubility.

Caption: Fig. 2: Workflow for Thermodynamic Solubility Assay.

Experimental Protocol: Thermodynamic Shake-Flask Solubility Assay

This method determines the equilibrium solubility of a compound, providing a gold-standard measurement.

-

Preparation: Add an excess amount of the solid pyrazole compound to a vial containing a precise volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution via centrifugation followed by filtration through a low-binding filter (e.g., 0.45 µm PVDF).

-

Analysis: Quantify the concentration of the dissolved compound in the clear filtrate using a validated analytical method such as HPLC-UV.

-

Validation: The presence of solid compound at the end of the experiment validates that a saturated solution was achieved.

C. Acid-Base Dissociation Constant (pKa): The Ionization Switch

The pKa value defines the pH at which a molecule is 50% ionized and 50% neutral.[12] This is critical as the ionization state of a drug affects its solubility, permeability, and ability to bind to its target. Pyrazoles are weak bases, with the pKa typically associated with the protonation of the N2 nitrogen. The precise pKa is heavily influenced by the electronic properties of the R¹ and R³ substituents.

Causality and Structure-Property Relationships (SPR):

-

Electron-Donating Groups (EDGs): Substituents like alkyl or alkoxy groups at R¹ or R³ increase the electron density on the pyrazole ring, making the N2 nitrogen more basic and thus increasing its pKa.

-

Electron-Withdrawing Groups (EWGs): Substituents such as nitro, cyano, or trifluoromethyl groups pull electron density away from the ring, making the N2 nitrogen less basic and lowering the pKa.

Caption: Fig. 3: Ionization equilibrium of a pyrazole (P).

Experimental Protocol: UV-Metric Titration for pKa Determination

This method is suitable for compounds containing a chromophore whose UV absorbance changes upon ionization.[12]

-

Solution Preparation: Prepare a stock solution of the pyrazole compound in a co-solvent (e.g., methanol or DMSO) and dilute it into a series of buffers covering a wide pH range (e.g., pH 2 to 12).

-

Spectral Acquisition: Measure the full UV-Vis absorbance spectrum (e.g., 210-400 nm) for the compound in each buffer solution.

-

Data Analysis: Plot the absorbance at a specific wavelength (where the change upon ionization is maximal) against the pH of the buffer.

-

pKa Calculation: The resulting sigmoidal curve is fitted to the Henderson-Hasselbalch equation. The pH at the inflection point of the curve corresponds to the pKa.

-

Validation: The method is validated by the goodness of fit of the data to the sigmoidal curve and the consistency of results across different wavelengths.

D. Metabolic Stability: Surviving the Body's Defenses

Metabolic stability refers to a compound's susceptibility to breakdown by metabolic enzymes, primarily the Cytochrome P450 (CYP) family in the liver.[13] A compound that is metabolized too quickly will have a short half-life and poor bioavailability, limiting its therapeutic efficacy.[14]

Causality and Structure-Property Relationships (SPR):

-

Metabolic "Soft Spots": Aromatic rings (especially electron-rich ones) and terminal alkyl groups on the R¹ or R³ substituents are common sites of oxidative metabolism by CYPs.

-

Improving Stability: A key strategy is "metabolic blocking." This involves replacing a metabolically labile hydrogen atom with a group that is resistant to oxidation, such as fluorine or deuterium. For example, if a phenyl ring at R³ is rapidly hydroxylated at the para-position, placing a fluorine atom at that position can block the metabolic pathway and significantly improve the compound's half-life.[14][15]

Caption: Fig. 4: Workflow for In Vitro Metabolic Stability Assay.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

This high-throughput assay provides a reliable estimate of a compound's rate of phase I metabolism.[13]

-

Incubation Preparation: In a 96-well plate, combine liver microsomes (human, rat, or mouse) with a phosphate buffer.

-

Initiation: Add the test pyrazole compound (typically at a low concentration, e.g., 1 µM) and pre-incubate for a few minutes at 37°C. Initiate the metabolic reaction by adding the cofactor NADPH.

-

Time Course: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a "quench" solution, typically cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the plate to precipitate the proteins.

-

Analysis: Analyze the supernatant from each time point by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining.

-

Data Calculation: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

Summary of Substituent Effects on Physicochemical Properties

The following table summarizes the general trends observed when modifying the R¹ and R³ positions of a pyrazole core. These are guiding principles, and the actual effect will depend on the entire molecular context.

| Substituent Type at R¹/R³ | Lipophilicity (LogD) | Aqueous Solubility | Basicity (pKa) | Metabolic Stability |

| Large, Non-polar (e.g., -Ph, -tBu) | ↑↑ | ↓↓ | ~ | ↓ |

| Small, Polar (e.g., -OH, -NH₂) | ↓↓ | ↑↑ | ↑/↓ (depends) | ~ |

| Electron-Donating (e.g., -OMe, -CH₃) | ↑ | ↓ | ↑ | ↓ |

| Electron-Withdrawing (e.g., -CF₃, -Cl) | ↑ | ↓↓ | ↓ | ↑ |

| Acidic (e.g., -COOH) | ↓ | ↑ | ↓ | ↑ |

| Basic (e.g., -N(CH₃)₂) | ~ | ↑ | ↑↑ | ↓ |

(Arrows indicate general trends: ↑ Increase, ↓ Decrease, ~ Variable/Minor Effect)

Conclusion: An Integrated Perspective for Rational Drug Design

The 1,3-di-substituted pyrazole is a highly versatile and valuable scaffold in medicinal chemistry. However, its successful application hinges on a deep and integrated understanding of its physicochemical properties. This guide has detailed the critical interplay between the molecular structure of these compounds and their behavior in biological systems.